REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[CH2:5][CH2:6][N:7]([CH3:18])[C:8](=[O:17])[O:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)C.C(O)(C(F)(F)F)=O>>[CH3:18][N:7]([CH2:6][CH2:5][CH:4]=[O:3])[C:8](=[O:17])[O:9][CH2:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1
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Name
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phenylmethyl [3,3-bis(ethyloxy)propyl]methylcarbamate
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Quantity
|
2.982 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCN(C(OCC1=CC=CC=C1)=O)C)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified on silica gel eluting with 30% EtOAc in hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |